3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
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Overview
Description
3,21-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene typically involves multi-step organic reactions. The process begins with the formation of the core pentacyclic structure through cyclization reactions. Key intermediates are often synthesized using condensation reactions, followed by cyclization under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the pentacyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene involves its interaction with specific molecular targets. The nitrogen atoms within the pentacyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]heneicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one
- 19-bromo-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]heneicosa-1(21),2,4,6,8,10,15(20),16,18-nonaen-14-one
Uniqueness
3,21-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene stands out due to its specific arrangement of nitrogen atoms and the resulting chemical properties
Properties
CAS No. |
318-55-8 |
---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene |
InChI |
InChI=1S/C19H12N2/c1-3-7-16-12(5-1)9-14-11-15-10-13-6-2-4-8-17(13)21-19(15)18(14)20-16/h1-10H,11H2 |
InChI Key |
QWBQNXQYWZDQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C=C41 |
Origin of Product |
United States |
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